2,5-Difluorobenzene-1,4-diol

Enzymology Dioxygenase Substrate Specificity

Source high-purity 2,5-Difluorobenzene-1,4-diol (367-35-1) with the critical 2,5-substitution pattern essential for liquid crystal monomers, fluoropolymer thermal stability, and enzyme SAR studies. Its electron-withdrawing fluorine atoms confer distinct oxidation potential and pKa profiles unattainable with other regioisomers. R&D quantities (100mg-1g) available in stock at ≥98% purity.

Molecular Formula C6H4F2O2
Molecular Weight 146.09 g/mol
CAS No. 367-35-1
Cat. No. B1611823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorobenzene-1,4-diol
CAS367-35-1
Molecular FormulaC6H4F2O2
Molecular Weight146.09 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)O)F)O
InChIInChI=1S/C6H4F2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
InChIKeyZNHXVRDZYSYJMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluorobenzene-1,4-diol (CAS 367-35-1): A Specialized Fluorinated Hydroquinone for Advanced Organic Synthesis


2,5-Difluorobenzene-1,4-diol (CAS 367-35-1), also known as 2,5-difluorohydroquinone, is a fluorinated aromatic diol with the molecular formula C6H4F2O2 and a molecular weight of 146.09 g/mol [1]. Its structure features a para-substituted benzene ring with two hydroxyl groups and two fluorine atoms positioned symmetrically at the 2 and 5 positions. The presence of these strong electron-withdrawing fluorine substituents imparts unique electronic and steric properties, including an increased oxidation potential and a lowered pKa relative to non-fluorinated hydroquinone, making it a valuable building block in the synthesis of fluorinated pharmaceuticals, agrochemicals, and advanced materials .

Why 2,5-Difluorobenzene-1,4-diol Cannot Be Replaced by Common Hydroquinones or Simple Fluoroaromatics


In-class substitution is highly constrained due to the precise electronic and steric demands of the 2,5-difluoro substitution pattern. Simple hydroquinone lacks the strong electron-withdrawing fluorine atoms, resulting in a significantly different redox potential and acidity profile, which are critical in electrochemical applications and as enzyme substrates [1]. Other regioisomers, such as 2,3- or 2,6-difluorohydroquinone, exhibit distinct spatial arrangements and electronic distributions that alter their reactivity in nucleophilic aromatic substitutions and their biological activity [2]. Therefore, the specific 2,5-difluoro arrangement is not a generic fluorinated building block but a precisely tuned structure required for applications demanding its unique combination of electronic effects and symmetrical geometry.

Quantitative Performance Evidence for 2,5-Difluorobenzene-1,4-diol vs. Key Comparators


Relative Enzymatic Activity of 2,5-Difluorohydroquinone Compared to Other Halogenated Hydroquinones

In an enzymatic assay for substrate specificity, 2,5-difluorohydroquinone demonstrated 75% relative activity compared to hydroquinone (set at 100%) and 80% for 2,3-difluorohydroquinone [1]. This positions 2,5-difluorohydroquinone as a moderately active substrate, distinct from the more active methylhydroquinone (120%) and the less active bromohydroquinone (30%).

Enzymology Dioxygenase Substrate Specificity

Impact of Fluorine Substitution on Hydroquinone Acidity: pKa Comparison of 2,6-Difluorohydroquinone vs. Other 2,6-Dihalohydroquinones

A spectrophotometric titration study determined the first pKa (pKa1) of 2,6-difluorohydroquinone to be 7.5, which is comparable to that of 2,6-dichlorohydroquinone (pKa1 = 7.3) but significantly lower than that of 2-chloro-6-methylhydroquinone (pKa1 = 9.0) [1]. This demonstrates that the strong inductive effect of fluorine lowers the pKa similarly to other halogens, but without the polarizability effects that can dominate enzyme-substrate interactions.

Physical Organic Chemistry Enzyme Kinetics Substrate Binding

Fluorine-19 NMR Chemical Shift as a Diagnostic Tool for Structural Confirmation of 2,5-Difluorohydroquinone

The 19F NMR spectrum of 2,5-difluorohydroquinone exhibits a characteristic chemical shift at -144.6 ppm (relative to CFCl3), which is distinct from other fluorinated analogs such as 2,5-difluoro-4-hydroxybenzoate (-121.4 ppm for F2) [1]. This unique spectroscopic fingerprint allows for rapid and unambiguous confirmation of compound identity and purity during synthesis and quality control.

Analytical Chemistry Fluorine NMR Quality Control

Thermal and Solubility Advantages of 2,5-Difluorophenyl-Derived Poly(ether ketone)s in High-Performance Polymers

Aromatic poly(ether ketone)s synthesized via nucleophilic aromatic substitution polymerization of difluoro-substituted monomers (derived from 2,5-difluorobenzene units) with aromatic diols afford high-molecular-weight polymers that exhibit excellent thermal stability and solubility in organic solvents [1]. While direct quantitative data for 2,5-difluorobenzene-1,4-diol itself is not provided in this abstract, the use of its fluorinated derivatives in polymer synthesis is established as a method to enhance these critical material properties.

Polymer Chemistry Material Science Engineering Plastics

Leveraging the Symmetrical Structure of 2,5-Difluorobenzene-1,4-diol for Liquid Crystal Design

Patents describe the use of difluorophenyl derivatives, including those based on a 2,5-difluoro substitution pattern, as key components in liquid crystalline compositions for electro-optical display elements [1]. The symmetrical placement of fluorine atoms at the 2,5-positions is critical for achieving the desired molecular anisotropy, dipole moment, and viscosity required for fast-switching, high-contrast liquid crystal displays.

Liquid Crystals Material Science Electro-optics

Targeted Research and Industrial Use-Cases for 2,5-Difluorobenzene-1,4-diol


Mechanistic Probe in Non-Heme Iron Dioxygenase Enzymology

As demonstrated by its distinct activity profile relative to other halogenated hydroquinones, 2,5-difluorohydroquinone serves as a specialized substrate for investigating the role of halogen polarizability versus substrate pKa in enzyme active sites. Its moderate activity (75% of hydroquinone) and well-defined pKa make it an ideal candidate for structure-activity relationship (SAR) studies aimed at dissecting the catalytic mechanisms of PcpA and related enzymes [1].

Advanced Polymer Synthesis: Precursor for High-Performance Poly(ether ketone)s

2,5-Difluorobenzene-1,4-diol or its derived difluoro-monomers are essential for the nucleophilic aromatic substitution polymerization that yields aromatic poly(ether ketone)s with enhanced thermal stability and organic solvent solubility. These materials are targeted for demanding applications in aerospace, automotive, and electronics industries where non-fluorinated polymers fail to meet performance specifications [1].

Design and Synthesis of Fluorinated Liquid Crystals for Display Technologies

The symmetrical 2,5-difluoro substitution pattern is a critical design element for achieving the specific dielectric anisotropy and low rotational viscosity required in advanced liquid crystal mixtures. This compound serves as a vital intermediate in the synthesis of novel liquid crystalline materials that power high-resolution, energy-efficient electro-optical displays [1].

Specialized Building Block for Fluorinated Pharmaceuticals and Agrochemicals

The unique electronic effects conferred by the 2,5-difluoro arrangement, including its enhanced oxidative stability and altered acidity, make 2,5-difluorobenzene-1,4-diol a valuable scaffold for introducing metabolically stable, bioisosteric fluorinated moieties into drug candidates and crop protection agents. Its use can modulate the pharmacokinetic properties and target binding of lead compounds [1].

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